![molecular formula C12H13NO2 B188434 Ethyl 4-methyl-1H-indole-2-carboxylate CAS No. 16732-80-2](/img/structure/B188434.png)
Ethyl 4-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Ethyl 4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known for their diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are often involved in complex metabolic pathways, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring. For this compound, the starting materials are 4-methylphenylhydrazine and ethyl glyoxylate. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols or indole-2-aldehydes.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 4-methyl-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of various indole derivatives, which are known for their diverse biological activities.
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including those derived from this compound, as inhibitors of HIV-1 integrase. For instance, derivatives showed effective inhibition of the strand transfer activity of HIV-1 integrase with IC50 values ranging from 12.41 to 47.44 μM, indicating their promise in antiviral drug development .
Anticancer Properties
Indole derivatives are also recognized for their anticancer properties. Research indicates that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy .
Methodologies for Synthesis
The synthesis of this compound and its derivatives can be achieved through several methodologies:
Microwave-Assisted Synthesis
A notable method involves microwave-assisted synthesis using ionic liquids, which enhances yield and reduces reaction time. This method has been shown to produce indole-2-carboxylic acid esters effectively under controlled conditions .
Methodology | Yield (%) | Reaction Time | Conditions |
---|---|---|---|
Microwave-Assisted Synthesis | 88 | Short | Ionic liquid at 50 °C |
Conventional Synthesis | Variable | Longer | Standard reflux conditions |
Alkylation Reactions
Alkylation reactions using this compound have been successfully performed with various alkyl halides to yield N-alkylated products without the need for separation of intermediates .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound in drug discovery and development:
Case Study: HIV Integrase Inhibitors
In a study focusing on HIV integrase inhibitors, derivatives synthesized from this compound demonstrated significant inhibitory effects on the enzyme's activity. Structural optimization led to compounds with enhanced potency, showcasing the compound's utility in developing new antiviral agents .
Case Study: Anticancer Agents
Another study explored the anticancer potential of indole derivatives synthesized from this compound. The results indicated that these compounds exhibited selective cytotoxicity against specific cancer cell lines, suggesting their potential as novel therapeutic agents in oncology .
Comparison with Similar Compounds
Ethyl 4-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-methylindole-2-carboxylate
- Ethyl 6-methylindole-2-carboxylate
- Ethyl 7-methylindole-2-carboxylate
Uniqueness: The unique position of the methyl group at the 4-position in this compound distinguishes it from its analogs. This positional difference can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications .
Biological Activity
Ethyl 4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their broad-spectrum biological activities. These include:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase activities .
Target Receptors
This compound interacts with multiple biological receptors, which enhances its therapeutic potential. The compound's structure allows it to bind with high affinity to various targets, facilitating the development of new derivatives with improved efficacy .
Biochemical Pathways
The compound influences several biochemical pathways by:
- Modulating cell signaling
- Altering gene expression
- Interacting with enzymes and cofactors involved in metabolic processes .
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as HIV integrase inhibitors. For instance, structural optimizations of related compounds have shown significant inhibitory effects against HIV-1 integrase, with some derivatives achieving IC50 values as low as 0.13 μM. This suggests that this compound may also exhibit similar antiviral properties through analogous mechanisms .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Comparative studies reveal that indole derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria. This positions the compound as a promising candidate for developing new antimicrobial agents .
Synthesis and Yield
The synthesis of this compound can be achieved via microwave-assisted methods, yielding high purity and efficiency. For example, one study reported an 88% yield using ionic liquids under controlled microwave irradiation conditions, showcasing the compound's synthetic accessibility .
Structure-Activity Relationship (SAR)
Research into the SAR of indole derivatives has revealed that modifications at specific positions on the indole ring can enhance biological activity. For instance, substituents at the C3 position have been shown to significantly improve receptor binding and activity against HIV integrase .
Comparative Data Table
Properties
IUPAC Name |
ethyl 4-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVXCIAKURESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501494 | |
Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-80-2 | |
Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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